molecular formula C13H16O2 B11893513 3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione

3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione

Cat. No.: B11893513
M. Wt: 204.26 g/mol
InChI Key: FABCBYOTPUPRLE-UHFFFAOYSA-N
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Description

3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes an isopropyl group and a tetrahydronaphthalene core with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 3-isopropylnaphthalene in the presence of a nickel catalyst under high pressure and temperature conditions can yield the desired tetrahydronaphthalene derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the naphthalene ring .

Scientific Research Applications

3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the substituents and the overall structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group and the ketone functionalities make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydronaphthalene-1,2-dione

InChI

InChI=1S/C13H16O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h7-8H,3-6H2,1-2H3

InChI Key

FABCBYOTPUPRLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(CCCC2)C(=O)C1=O

Origin of Product

United States

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